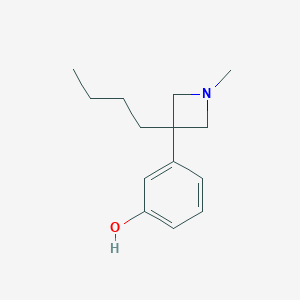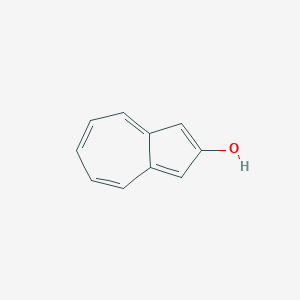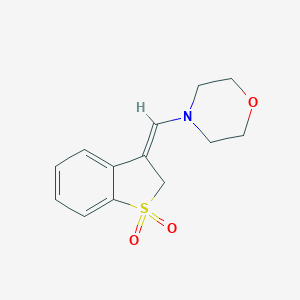
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been evaluated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, which may be beneficial for a range of conditions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these conditions. Additionally, there is a need for more research on the safety and toxicity of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide, particularly in animal models. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could improve its yield and purity.
Synthesemethoden
The synthesis of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide involves the reaction of 2-chloro-1-benzothiophene with morpholine in the presence of a base and a catalyst. The resulting product is then oxidized using hydrogen peroxide to obtain the final compound. The yield of the reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
16958-11-5 |
|---|---|
Produktname |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
Molekularformel |
C13H15NO3S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |
InChI-Schlüssel |
MMOKULXFFZJXIR-PKNBQFBNSA-N |
Isomerische SMILES |
C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |
SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Kanonische SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Synonyme |
2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



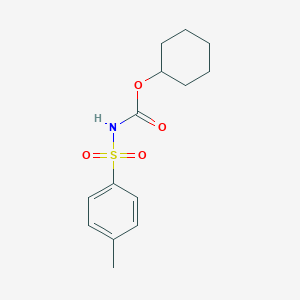
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)


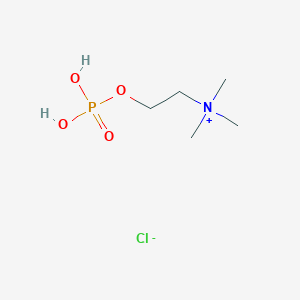
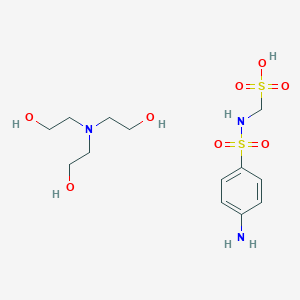
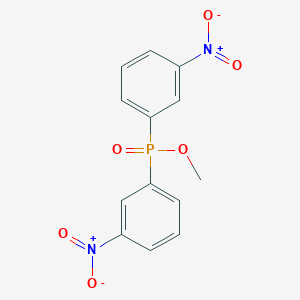
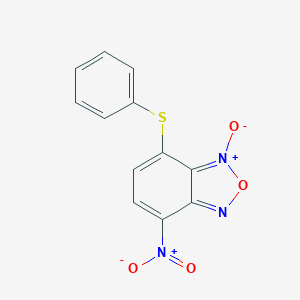

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
